molecular formula C7H18Cl2N2O B2470283 (3R)-1-(3-aminopropyl)pyrrolidin-3-ol dihydrochloride CAS No. 2193052-04-7

(3R)-1-(3-aminopropyl)pyrrolidin-3-ol dihydrochloride

Cat. No.: B2470283
CAS No.: 2193052-04-7
M. Wt: 217.13
InChI Key: JSXXCDZSDUFMJK-XCUBXKJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-1-(3-aminopropyl)pyrrolidin-3-ol dihydrochloride is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and pharmaceutical research

Preparation Methods

The synthesis of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol dihydrochloride can be achieved through several synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives. Industrial production methods often involve the use of specific oxidants and additives to achieve high selectivity and yield .

Chemical Reactions Analysis

(3R)-1-(3-aminopropyl)pyrrolidin-3-ol dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a versatile intermediate in the synthesis of other complex molecules. In biology, it has been studied for its potential role in various biochemical pathways. In medicine, it is being explored for its potential therapeutic effects, particularly in the treatment of neurological disorders. Additionally, it has applications in the pharmaceutical industry as a building block for the synthesis of active pharmaceutical ingredients .

Mechanism of Action

The mechanism of action of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems in the brain, particularly those involving dopamine and serotonin. This modulation can lead to changes in neuronal activity and has potential therapeutic implications for conditions such as depression and anxiety .

Comparison with Similar Compounds

(3R)-1-(3-aminopropyl)pyrrolidin-3-ol dihydrochloride can be compared with other similar compounds such as pyrrolidinones and pyrrolones. These compounds share a similar core structure but differ in their functional groups and biological activities. For example, pyrrolidinones are known for their antimicrobial and anticancer properties, while pyrrolones have been studied for their anti-inflammatory and antidepressant effects. The unique structural features of this compound make it a promising candidate for further research and development .

Properties

IUPAC Name

(3R)-1-(3-aminopropyl)pyrrolidin-3-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.2ClH/c8-3-1-4-9-5-2-7(10)6-9;;/h7,10H,1-6,8H2;2*1H/t7-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXXCDZSDUFMJK-XCUBXKJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)CCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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